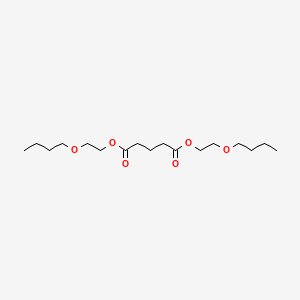

Bis(2-butoxyethyl) glutarate

Description

Glutarate esters are often used as plasticizers or solvents, differing from phthalates in biodegradability and toxicity profiles .

Properties

CAS No. |

74724-07-5 |

|---|---|

Molecular Formula |

C17H32O6 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

bis(2-butoxyethyl) pentanedioate |

InChI |

InChI=1S/C17H32O6/c1-3-5-10-20-12-14-22-16(18)8-7-9-17(19)23-15-13-21-11-6-4-2/h3-15H2,1-2H3 |

InChI Key |

BTZQCSUZZWDBIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(=O)CCCC(=O)OCCOCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxyethyl) glutarate typically involves the esterification of glutaric acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water formed during the reaction is removed using a distillation setup. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2-butoxyethyl) glutarate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Major Products Formed:

Oxidation: Forms carboxylic acids.

Reduction: Forms alcohols.

Substitution: Forms substituted esters or ethers.

Scientific Research Applications

Bis(2-butoxyethyl) glutarate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

Biology: Employed in biochemical studies as a reagent for modifying proteins and other biomolecules.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent solvent properties

Mechanism of Action

The mechanism of action of bis(2-butoxyethyl) glutarate involves its interaction with various molecular targets. In biochemical applications, it can act as a crosslinking agent, forming stable covalent bonds with proteins and other biomolecules. This crosslinking ability is due to the presence of ester functional groups, which can react with nucleophilic sites on proteins .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Key Observations :

- Chlorinated analogs (e.g., BCEE) exhibit higher environmental persistence and toxicity due to halogen substituents .

Physical and Chemical Properties

Table 2: Physicochemical Comparison

Notes:

- The glutarate’s lower density compared to BCEE suggests reduced environmental mobility but higher biodegradability than chlorinated ethers .

- Insolubility in water aligns with hydrophobic ester functionalities common in plasticizers .

Toxicity and Regulatory Profiles

Table 3: Health and Environmental Risks

Key Findings :

- This compound’s toxicity is likely lower than chlorinated ethers (e.g., BCEE) but may share endocrine-disrupting risks with phthalates .

Industrial and Environmental Implications

- Advantages of Glutarates : Compared to phthalates, glutarate esters may offer improved biodegradability and lower bioaccumulation due to their linear structure .

Biological Activity

Bis(2-butoxyethyl) glutarate (BGEG) is an ester compound derived from glutaric acid and 2-butoxyethanol. It is primarily used in industrial applications, including as a plasticizer and solvent. Recent studies have begun to explore its biological activity, particularly regarding its effects on cellular processes and potential toxicity.

- Chemical Formula : C12H22O5

- Molecular Weight : 246.31 g/mol

- CAS Number : 111-55-7

Cellular Effects

- Cytotoxicity : Preliminary studies suggest that BGEG exhibits cytotoxic effects on certain cell lines. For instance, exposure to BGEG resulted in reduced cell viability in human liver cells (HepG2) at concentrations above 100 µM.

- Apoptosis Induction : BGEG has been shown to induce apoptosis in various cancer cell lines. The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Cycle Arrest : Research indicates that BGEG can cause cell cycle arrest in the G1 phase, leading to inhibited proliferation of certain cancer cells.

The exact mechanisms by which BGEG exerts its biological effects are still under investigation. However, several pathways have been identified:

- Reactive Oxygen Species (ROS) Production : BGEG exposure has been associated with increased ROS levels, which can lead to oxidative stress and subsequent cellular damage.

- Gene Expression Modulation : Studies have indicated that BGEG alters the expression of genes involved in apoptosis and cell cycle regulation, impacting cellular homeostasis.

Toxicological Studies

Toxicological assessments of BGEG reveal potential risks associated with exposure:

- Neurotoxicity : Some studies suggest that BGEG may have neurotoxic effects, particularly through disruption of neurotransmitter systems. Long-term exposure in animal models has shown behavioral changes indicative of neurotoxic impact.

- Endocrine Disruption : There is emerging evidence suggesting that BGEG may act as an endocrine disruptor, affecting hormonal balance and potentially leading to reproductive toxicity.

Data Table: Summary of Biological Effects

Case Studies

-

Neurobehavioral Impact Study :

A study conducted on rodents exposed to BGEG showed significant alterations in behavior, including increased anxiety-like behaviors and impaired learning abilities. These findings suggest a potential link between BGEG exposure and neurodevelopmental issues. -

Cell Line Study :

In vitro studies using HepG2 cells demonstrated that treatment with BGEG led to increased levels of apoptosis markers such as caspase-3 activation and PARP cleavage, indicating a strong apoptotic response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.